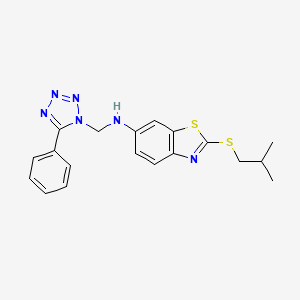
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenethylamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an amine group attached to a butenyl chain. The (S)-configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding butenyl intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the amine.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,4-Dimethoxyphenyl)ethanamine: A structurally similar compound with a shorter carbon chain.
1-(3,4-Dimethoxyphenyl)propan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(1S)-1-(3,4-dimethoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10H,1,5,13H2,2-3H3/t10-/m0/s1 |
InChI-Schlüssel |
LRVXBKFCTIJVHJ-JTQLQIEISA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H](CC=C)N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC=C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)






